N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have demonstrated the design, synthesis, and evaluation of benzo[d]thiazole derivatives for their antibacterial and antimicrobial properties. For instance, Palkar et al. (2017) discussed novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, which were non-cytotoxic at antibacterial concentrations (Palkar et al., 2017). Similarly, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with significant antifungal and antibacterial activities, highlighting the potential of benzo[d]thiazole derivatives in addressing microbial resistance (Patel & Patel, 2010).
Anticancer Applications
Research into benzo[d]thiazole derivatives has also extended into anticancer applications. A study by Zhang et al. (2017) on a series of benzo[d]thiazole-2-carboxamide derivatives identified compounds with moderate to excellent potency against cancer cell lines, suggesting their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017). This highlights the versatility of benzo[d]thiazole derivatives in designing new anticancer agents.
Antioxidant Properties
The synthesis of novel compounds with antioxidant properties is another area of interest. Ahmad et al. (2012) reported the synthesis of N-substituted benzyl/phenyl derivatives showing moderate to significant radical scavenging activity, indicating the potential of these compounds in developing treatments for oxidative stress-related diseases (Ahmad et al., 2012).
Anticonvulsant Agents
Moreover, derivatives have been explored for their potential as anticonvulsant agents. Nikalje et al. (2014) reported the design, synthesis, and anticonvulsant activity evaluation of a series of derivatives, highlighting one compound's effectiveness in maximal electroshock seizure (MES) models (Nikalje et al., 2014).
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-10-16-19(22-8-7-21-16)26-14-4-2-13(3-5-14)24-18(25)12-1-6-15-17(9-12)27-11-23-15/h1,6-9,11,13-14H,2-5H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDMRHRESYVFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.